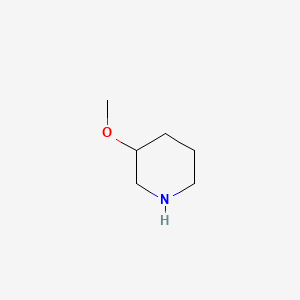

3-Methoxypiperidine

Descripción

Overview of Piperidine (B6355638) Alkaloids and Their Synthetic Significance

The piperidine motif is a cornerstone in the architecture of many biologically active molecules. researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a prevalent feature in a vast number of pharmaceuticals and natural products. researchgate.netresearchgate.net

Piperidine Ring Systems in Natural Products and Pharmaceuticals

The piperidine ring is a structural element found in numerous natural alkaloids, which are nitrogen-containing organic compounds produced by a wide variety of organisms. researchgate.netwikipedia.org Well-known examples include piperine, the compound responsible for the pungency of black pepper, and coniine, the toxic alkaloid from poison hemlock. wikipedia.orggla.ac.uk The piperidine structure is also integral to powerful analgesics like morphine, which contains a fused piperidine ring system. encyclopedia.pubmdpi.com

In the pharmaceutical industry, piperidine derivatives are found in over twenty classes of drugs, highlighting their versatility. nih.govencyclopedia.pub They are key components in medications for a wide range of conditions, including cancer, Alzheimer's disease, and neuropathic pain. encyclopedia.pub For instance, fentanyl and its derivatives, a class of potent synthetic opioids, are based on a 4-anilidopiperidine structure. nih.gov The prevalence of this scaffold is due to its ability to interact with biological targets and its favorable physicochemical properties, which can be fine-tuned through substitution on the ring. researchgate.net

Table 1: Examples of Natural and Synthetic Piperidine-Containing Compounds

| Compound Name | Class | Origin/Use | Significance |

|---|---|---|---|

| Piperine | Alkaloid | Black Pepper (Piper nigrum) | Responsible for spicy taste; exhibits various biological activities. mdpi.comtaylorandfrancis.com |

| Coniine | Alkaloid | Poison Hemlock (Conium maculatum) | A potent neurotoxin. gla.ac.uk |

| Morphine | Alkaloid | Opium Poppy (Papaver somniferum) | A powerful opioid analgesic. encyclopedia.pubmdpi.com |

| Fentanyl | Synthetic | Pharmaceutical | A potent synthetic opioid analgesic. nih.gov |

Historical Context of 3-Methoxypiperidine Derivatives in Medicinal Chemistry

The deliberate incorporation of substituted piperidines into drug candidates has a rich history rooted in the principles of medicinal chemistry, where molecular structure is intrinsically linked to biological activity. scielo.br The development of fentanyl in the late 1950s and early 1960s, emerging from structure-activity relationship studies on pethidine, showcased how modifying the piperidine core could lead to compounds with profound pharmacological effects. nih.gov

Importance of Specific Stereoisomers in Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a critical impact on the biological activity of drugs. ontosight.aimdpi.com For chiral molecules like this compound, the different spatial arrangements of its stereoisomers can lead to significant differences in their interaction with chiral biological macromolecules like enzymes and receptors. researchgate.netmdpi.com Consequently, the synthesis and study of enantiomerically pure stereoisomers are of great importance in modern drug discovery. mdpi.com

(3R)-3-Methoxypiperidine and its Research Implications

The (3R) enantiomer of this compound and its derivatives are valuable chiral building blocks in organic synthesis. The precise spatial orientation of the methoxy (B1213986) group in (3R)-3-methoxypiperidine makes it a useful starting material or intermediate for constructing more complex chiral molecules. For example, derivatives like tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate serve as important intermediates for kinase inhibitors, such as those targeting Janus kinase (JAK). vulcanchem.com The rigid piperidine scaffold with defined stereochemistry is valuable in designing selective inhibitors for treating inflammatory and autoimmune diseases. vulcanchem.com Similarly, (3R,4R)-3-fluoro-4-methoxypiperidine is studied for its potential role in neurological disorders by modulating neurotransmission. smolecule.com The defined stereochemistry of these compounds is crucial for their effective and selective interaction with their molecular targets. smolecule.comvulcanchem.com

(3S)-3-Methoxypiperidine and its Research Implications

The (3S) enantiomer, (3S)-3-methoxypiperidine, also plays a significant role in pharmaceutical research and development. lookchem.com Like its (R)-counterpart, it serves as a key chiral intermediate. For instance, (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a key fragment for the synthesis of the gastroprokinetic agent cisapride. researchgate.netacs.org The specific (3S,4R) configuration is essential for the drug's activity. Furthermore, research into derivatives like (3S,4S)-3-(Boc-amino)-4-methoxypiperidine highlights their potential as building blocks for novel therapeutic agents targeting neurological disorders or infections. smolecule.com The study of such specific stereoisomers allows researchers to explore structure-activity relationships and design molecules with improved potency and selectivity. vulcanchem.com

Significance of Stereochemistry in Biological Activity and Synthesis

The stereochemical configuration of a molecule can profoundly influence its biological activity, a fundamental concept in medicinal chemistry. researchgate.netontosight.ai Different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. mdpi.com This enantioselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Introducing a chiral center into a piperidine ring can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net For example, studies on fentanyl derivatives have shown that specific stereoisomers, such as cis-(+)-N-[1-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, can be thousands of times more potent than morphine, while its cis-(-) counterpart is significantly less active. nih.gov

The synthesis of single-enantiomer piperidine derivatives is a major focus for synthetic chemists. gla.ac.uk Methods such as asymmetric hydrogenation, catalytic cyclization, and the use of chiral auxiliaries are employed to produce optically pure piperidines. nih.govbiosynth.commdpi.com The ability to selectively synthesize a desired stereoisomer like (3R)- or (3S)-3-methoxypiperidine is crucial for developing effective and safe pharmaceuticals. biosynth.com

Table 2: Research Applications of this compound Stereoisomers and Derivatives

| Compound/Derivative | Stereochemistry | Research Application/Significance |

|---|---|---|

| tert-Butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate | (3R,4S) | Intermediate in the synthesis of AMPK activators. vulcanchem.com |

| tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | (3R,4S) | Building block for designing Janus kinase (JAK) inhibitors. vulcanchem.com |

| Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate | (3S,4R) | Key intermediate for the synthesis of cisapride. researchgate.net |

| (3S,4S)-3-(Boc-amino)-4-methoxypiperidine | (3S,4S) | Potential building block for agents targeting neurological disorders. smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402120 | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-29-8 | |

| Record name | 3-Methoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxypiperidine and Its Derivatives

Novel Synthetic Routes and Strategies

The construction of the 3-methoxypiperidine core often relies on multi-step synthetic sequences starting from readily available chemical building blocks. These routes involve a series of chemical transformations to build and functionalize the piperidine (B6355638) ring.

While not a direct pathway, gamma-butyrolactone (B3396035) (GBL) and its derivatives serve as foundational precursors for constructing the carbon skeleton required for piperidines. The synthesis typically involves ring-opening of the lactone, introduction of a nitrogen atom, and subsequent cyclization and functionalization.

A general approach can involve the conversion of γ-butyrolactone into glutarimide. For instance, heating γ-butyrolactone with potassium cyanide can lead to the formation of a cyano acid intermediate, which upon hydrolysis and subsequent treatment, yields glutarimide. orgsyn.org This imide can then be reduced and further modified to form the piperidine ring. Another strategy involves using chiral derivatives like (S)-3-hydroxy-gamma-butyrolactone, a valuable chiral building block. This compound can be synthesized via methods such as the asymmetric reduction of γ-butyrolactone or through the reduction of optically active malic acid derivatives. google.com The resulting chiral lactone can undergo a series of reactions, including ring-opening, amination, and cyclization, to form enantiomerically enriched 3-hydroxypiperidine (B146073), which can then be methylated to afford this compound.

Table 1: Key Transformations in Piperidine Synthesis from Lactone Precursors

| Step | Precursor | Key Reagent(s) | Intermediate/Product | Purpose |

| 1 | γ-Butyrolactone | Potassium Cyanide, Heat | Glutaric acid monoamide | Ring-opening and nitrogen introduction orgsyn.org |

| 2 | Glutaric acid monoamide | - | Glutarimide | Cyclization to form a nitrogen heterocycle orgsyn.org |

| 3 | Optically active malic acid | Acyl chloride, Metal borohydride | (S)-3-hydroxy-gamma-butyrolactone | Creation of a chiral precursor google.com |

| 4 | 3-hydroxypiperidine | Methylating agent (e.g., Methyl iodide) | This compound | Introduction of the methoxy (B1213986) group |

Azetidin-2-ones, also known as β-lactams, are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles, including this compound derivatives. An efficient synthesis of intermediates for the drug Cisapride utilizes an enantiopure 4-formylazetidin-2-one. researchgate.netmolaid.com This approach allows for the construction of stereochemically defined cis-4-amino-3-methoxypiperidines. researchgate.net The synthesis involves the transformation of the four-membered azetidinone ring into the six-membered piperidine ring, establishing the required substituents and stereochemistry. researchgate.netmolaid.com

The general process can be adapted to produce both cis and trans isomers of 4-amino-3-methoxypiperidine from the same 4-formylazetidin-2-one precursor in good yield. researchgate.net This flexibility makes azetidinone-based routes valuable for creating libraries of substituted piperidines for drug discovery.

A multi-step synthesis for a derivative, 2-acetonyl-3-methoxypiperidine, has been developed starting from m-hydroxypyridine. google.com This route leverages classical reactions to build the desired structure. The initial step involves a Mannich reaction with m-hydroxypyridine, formaldehyde, and dimethylamine (B145610) to generate 2-dimethylaminomethyl-3-hydroxypyridine. google.com This intermediate then undergoes a series of transformations as detailed in the table below to afford the final product. google.com This method is advantageous as it uses inexpensive, staple commodity chemicals and involves well-established reactions with high yields, making it suitable for potential industrial-scale production. google.com

Table 2: Synthetic Sequence from m-Hydroxypyridine

| Step | Starting Material | Key Reagents | Product | Reaction Type |

| 1 | m-Hydroxypyridine | Formaldehyde, Dimethylamine | 2-Dimethylaminomethyl-3-hydroxypyridine | Mannich Reaction google.com |

| 2 | 2-Dimethylaminomethyl-3-hydroxypyridine | Methylating agent | 2-Dimethylaminomethyl-3-methoxypyridine | Methylation google.com |

| 3 | 2-Dimethylaminomethyl-3-methoxypyridine | H₂ (Hydrogenation) | 2-Dimethylaminomethyl-3-methoxypiperidine | Pyridine (B92270) Ring Reduction google.com |

| 4 | 2-Dimethylaminomethyl-3-methoxypiperidine | Oxidizing agent | 2-Methylene-3-methoxypiperidine | Oxidation and Cope Elimination google.com |

| 5 | 2-Methylene-3-methoxypiperidine | Ozone (O₃) | 2-Oxo-3-methoxypiperidine | Ozonolysis google.com |

| 6 | 2-Oxo-3-methoxypiperidine | Acetone | 3-Methoxy-2-(2-oxopropylidene)piperidine | Condensation google.com |

| 7 | 3-Methoxy-2-(2-oxopropylidene)piperidine | H₂ (Hydrogenation) | 2-Acetonyl-3-methoxypiperidine | Reduction google.com |

Controlling the stereochemistry of the piperidine ring is crucial for pharmacological applications. Chiral synthesis strategies employ chiral catalysts or auxiliaries to induce asymmetry and produce enantiomerically enriched products.

Asymmetric synthesis is a powerful tool for obtaining specific stereoisomers of this compound and its derivatives. These methods can involve using a stoichiometric chiral auxiliary or a catalytic amount of a chiral complex. whiterose.ac.uk

One prominent strategy employs the diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester, followed by in-situ enolate oxidation, to set the desired (3S,4R)-configuration found in the piperidine ring of Cisapride. researchgate.net This key step effectively transfers the chirality from the auxiliary to the product precursor.

Another advanced catalytic method is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This approach can be used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors and boronic acids, providing access to a wide variety of chiral piperidines with high enantioselectivity. snnu.edu.cn Chiral phosphoric acids have also emerged as effective catalysts for asymmetric intramolecular aza-Michael reactions, which is a straightforward method for constructing chiral nitrogen heterocycles like piperidines. whiterose.ac.uk

Interestingly, this compound hydrochloride itself can function as a chiral catalyst for the asymmetric synthesis of other molecules, such as enantiomerically pure butyric acid. biosynth.comcymitquimica.com It has also been used to catalyze the conversion of racemic 3-hydroxypiperidine into optically pure this compound. biosynth.com

Table 3: Overview of Asymmetric Synthesis Approaches for Piperidines

| Method | Catalyst / Auxiliary Type | Key Transformation | Product Type |

| Diastereoselective Conjugate Addition | Chiral lithium amide (auxiliary) | Conjugate addition to an unsaturated ester researchgate.net | Stereodefined substituted piperidines (e.g., for Cisapride) researchgate.net |

| Asymmetric Reductive Heck Reaction | Rhodium-complex with a chiral ligand (catalyst) | Cross-coupling of dihydropyridines and boronic acids snnu.edu.cn | Enantioenriched 3-aryl or 3-vinyl piperidines snnu.edu.cn |

| Intramolecular aza-Michael Reaction | Chiral Phosphoric Acid (catalyst) | Asymmetric cyclization of an amine onto an unsaturated system whiterose.ac.uk | Enantioenriched substituted piperidines whiterose.ac.uk |

| Catalytic Resolution | This compound hydrochloride (catalyst) | Kinetic resolution of racemic precursors biosynth.com | Optically pure this compound biosynth.com |

Chiral Synthesis Approaches

Enantioselective Synthesis of Key Intermediates

The enantioselective synthesis of 3-substituted piperidines is of paramount importance as the stereochemistry at the C3 position often dictates the biological activity of the final compound. A common and effective strategy involves the synthesis of chiral 3-hydroxypiperidine, a versatile precursor to this compound.

Enzymatic and whole-cell biocatalysis present a powerful alternative for producing key intermediates like (S)-1-Boc-3-hydroxypiperidine, which is crucial for the synthesis of tyrosine kinase inhibitors. derpharmachemica.com Ketoreductase enzymes, for instance, can provide high chiral selectivity in the reduction of N-1-Boc-3-piperidone. derpharmachemica.com The use of Baker's yeast also offers a cost-effective and environmentally friendly process for this transformation. derpharmachemica.com These biocatalytic methods often circumvent the need for high-pressure catalytic hydrogenations and subsequent chemical resolutions, which are typically inefficient. derpharmachemica.com

Another innovative approach involves the sequential action of light and a rhodium catalyst on N-allylglyoxylamides to construct 3-hydroxypiperidine scaffolds in an atom-economical and enantioselective manner. nih.gov This method achieves a formal carbonyl-ene-type reaction where the allylic C-H bond is selectively cleaved and added across the ketone. nih.gov

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has also been reported as a key step in a three-step sequence to access enantioenriched 3-substituted piperidines from pyridine. snnu.edu.cnacs.orgnih.gov This method demonstrates broad functional group tolerance and provides access to valuable precursors. nih.gov

| Method | Key Intermediate | Key Features | Reported Enantiomeric Excess (ee) | Overall Yield |

| Proline-catalyzed α-aminooxylation & HWE olefination | (S)-3-Hydroxypiperidine | Organocatalytic, high enantioselectivity | 97% | 38% tandfonline.comresearchgate.net |

| Hydrolytic Kinetic Resolution (HKR) | (S)-3-Hydroxypiperidine | Co-catalyzed, resolution of racemate | High | - |

| Ketoreductase (KRED) Biocatalysis | (S)-1-Boc-3-hydroxypiperidine | Enzymatic reduction, high chiral purity | 100% | >99% (chromatographic purity) derpharmachemica.com |

| Rhodium/Light-Mediated Cyclization | 3-Hydroxypiperidine scaffold | Atom-economical, carbonyl-ene reaction | - | - |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | 3-Aryl-tetrahydropyridines | Cross-coupling, broad scope | up to 99% | High snnu.edu.cnnih.gov |

Development of Efficient and Scalable Methods

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its derivatives in pharmaceutical manufacturing. Research has focused on optimizing reaction conditions and utilizing readily available starting materials.

One scalable approach involves the synthesis of tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate. The synthesis typically starts from commercially available piperidines, followed by the introduction of the iodomethyl and methoxy groups through reactions like methylation with methyl iodide or dimethyl sulfate. smolecule.com The development of such multi-step syntheses that allow for the efficient production of functionalized piperidines in good yields is a key area of focus. smolecule.comontosight.ai

A concise and scalable synthesis of cisapride, a gastrointestinal stimulant, relies on the diastereoselective reduction of an α-oximino ether using a BH3·THF complex, starting from piperidin-4-one to eventually yield cis-4-amino-3-methoxypiperidine derivatives. researchgate.net Furthermore, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate has been developed, highlighting the importance of this intermediate. researchgate.netresearchgate.net

Flow electrochemistry has emerged as a modern technique for scalable synthesis. Anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell can efficiently produce a methoxylated piperidine precursor, which can then be functionalized at the 2-position. soton.ac.uk

The synthesis of halofuginone (B1684669) hydrobromide, an anti-coccidial drug, has also driven the development of various synthetic routes to 2-acetonyl-3-methoxypiperidine, with some methods starting from 3-hydroxypyridine (B118123). mdpi.comgoogle.com These routes are continuously being optimized to improve yields and reduce the number of steps. mdpi.com

Functionalization of the Piperidine Core

Regioselective and Stereoselective Functionalization

The ability to selectively introduce substituents at specific positions of the piperidine ring with defined stereochemistry is a cornerstone of modern synthetic chemistry. Catalyst-controlled C-H functionalization has proven to be a powerful tool for this purpose. d-nb.infonih.govnih.gov By carefully selecting the rhodium catalyst and the nitrogen protecting group, functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring. d-nb.infonih.govnih.govthieme-connect.com

For instance, C-H functionalization of N-Boc-piperidine using Rh2(R-TCPTAD)4 or N-brosyl-piperidine with Rh2(R-TPPTTL)4 leads to 2-substituted analogues. d-nb.infonih.gov In contrast, using N-α-oxoarylacetyl-piperidines with Rh2(S-2-Cl-5-BrTPCP)4 directs the functionalization to the C4 position. d-nb.infonih.gov Direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov Therefore, an indirect approach is often employed, involving the asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield 3-substituted piperidines. d-nb.infonih.govnih.gov

Another strategy for stereoselective functionalization is the directed metalation of dihydropyridines. An amidine auxiliary can direct regioselective metalation at the 6-position after an initial diastereoselective addition of a Grignard reagent at the 2-position, allowing for the synthesis of 2,6-disubstituted piperidines with high diastereoselectivity upon reduction. rsc.org

| Position | Method | Protecting Group | Catalyst/Reagent | Outcome |

| C2 | C-H Functionalization | N-Boc | Rh2(R-TCPTAD)4 | 2-Substituted Piperidine d-nb.infonih.gov |

| C2 | C-H Functionalization | N-Brosyl | Rh2(R-TPPTTL)4 | 2-Substituted Piperidine d-nb.infonih.gov |

| C4 | C-H Functionalization | N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | 4-Substituted Piperidine d-nb.infonih.gov |

| C3 | Indirect C-H Functionalization | N-Boc | Asymmetric cyclopropanation then reductive ring-opening | 3-Substituted Piperidine d-nb.infonih.gov |

| C2, C6 | Directed Metalation | Amidine | Grignard reagent then metalation | 2,6-Disubstituted Piperidine rsc.org |

Nucleophilic Substitution Reactions of Methoxy- and Acyloxypiperidines

Nucleophilic substitution reactions are fundamental for elaborating the piperidine core, particularly at positions activated by alkoxy or acyloxy groups. Research has shown that N-benzyloxycarbonyl-2-methoxypiperidine and various 3-substituted-2-acyloxy-N-benzyloxycarbonylpiperidines are effective substrates for such transformations. acs.orgnih.govresearchgate.net

These reactions are often catalyzed by metal triflates, with scandium triflate (Sc(OTf)3) frequently providing the best results. acs.orgnih.gov The stereochemical outcome of the substitution is highly dependent on the nature of the substituent at the C3 position. For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates yields 2-alkylated products with high cis-selectivity. acs.orgnih.gov Conversely, 2,3-diacyloxy-N-benzyloxycarbonylpiperidines tend to give trans-selective products. acs.orgnih.gov

The methoxy group at the C2 position in N-carbamate-2-methoxy-3-piperidone derivatives allows for flexible functionalization with a variety of nucleophiles. uni-regensburg.de Similarly, the reactive chlorine atom in compounds like 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one (B1474613) serves as a handle for further modification through nucleophilic substitution. vulcanchem.com The iodomethyl group in tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate can also act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of more complex molecules. smolecule.com

Introduction of Diverse Substituents

The introduction of a wide range of substituents onto the this compound framework is essential for generating chemical diversity and for structure-activity relationship (SAR) studies in drug discovery.

One common method involves the acylation of the piperidine nitrogen. For example, 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one is synthesized by reacting this compound with 2-chloropropanoyl chloride in the presence of a base. vulcanchem.com

For derivatives substituted at other positions, multi-step sequences are often required. The synthesis of ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate involves the preparation of the benzoyl moiety, the synthesis of the piperidine core, and the subsequent coupling of these two fragments. ontosight.ai The synthesis of various antibacterial piperidine derivatives also relies on the introduction of diverse carbocyclyl or heterocyclyl groups, often through standard aromatic substitution reactions or conventional functional group modifications. google.com

The synthesis of fentanyl analogs has also led to methods for introducing substituents onto the piperidine ring. For instance, a 3-methoxy-fentanyl analog has been prepared via a ketone-imine-amine-amide sequence. nih.gov

Synthesis of Specific this compound Derivatives

The methodologies described above have been successfully applied to the synthesis of specific and often complex this compound derivatives with significant biological or pharmaceutical relevance.

Ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate: This compound is a key intermediate in the synthesis of cisapride. researchgate.netresearchgate.net Its synthesis has been achieved through various routes, including a diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester, followed by in situ enolate oxidation to establish the desired (3S,4R)-configuration. researchgate.net

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate: This derivative, with its defined stereochemistry, is of interest in medicinal chemistry. Its synthesis can be achieved by starting with commercially available piperidine derivatives and introducing the Boc-protected amino group and the methoxy group through standard transformations. smolecule.com

2-Acetonyl-3-methoxypiperidine: An important intermediate for the anti-coccidial drug halofuginone, this compound has been synthesized from 3-hydroxypyridine through a sequence involving Mannich reaction, methylation, and hydrogenation. mdpi.comgoogle.com

Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate: This compound serves as a key building block in the synthesis of second-generation AMPK activators. It is typically prepared via Mitsunobu reactions or other alkylation strategies. vulcanchem.com

| Derivative Name | Significance/Application | Key Synthetic Strategy |

| Ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate | Intermediate for Cisapride | Diastereoselective conjugate addition and enolate oxidation researchgate.net |

| (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate | Medicinal chemistry intermediate | Standard functionalization of piperidine precursors smolecule.com |

| 2-Acetonyl-3-methoxypiperidine | Intermediate for Halofuginone | Multi-step synthesis from 3-hydroxypyridine mdpi.comgoogle.com |

| Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate | Intermediate for AMPK activators | Mitsunobu reaction or alkylation strategies vulcanchem.com |

| 3-Methoxy-fentanyl analog | Analgesic research | Ketone-imine-amine-amide sequence nih.gov |

Synthesis of this compound Linkers and Scaffolds

The this compound framework serves as a crucial building block in the development of linkers and scaffolds for chemical biology and drug discovery. A notable example is the synthesis of 4-amino-3-methoxypiperidine intermediates, which are pivotal for creating novel therapeutic agents. researchgate.net An efficient synthesis for ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for the gastrointestinal prokinetic agent cisapride, has been developed. researchgate.net This route significantly shortens previous synthetic pathways. researchgate.net The process begins with the conversion of ethyl 4-oxopiperidine-1-carboxylate into a methoxypiperidine ketal, which is then methylated. researchgate.net

Another synthetic approach starts from m-hydroxypyridine to produce 2-acetonyl-3-methoxypiperidine. google.com This multi-step process involves a Mannich reaction, methylation, hydrogenation, oxidation, Cope elimination, ozonolysis, and a final hydrogenation step to yield the target product. google.com This method utilizes readily available starting materials and employs classical reactions, making it suitable for larger-scale production. google.com

These linkers and scaffolds, featuring the this compound core, are instrumental in constructing more complex molecules, including those with potential applications as gastrointestinal prokinetic agents. scispace.com

Preparation of Substituted 3-Methoxypiperidines for Drug Discovery

The this compound scaffold is a privileged structure in drug discovery, with various synthetic methods developed to access substituted derivatives with diverse pharmacological activities.

One significant area of application is in the development of potent analgesics, particularly fentanyl analogues. nih.gov A general scheme for the synthesis of these compounds starts from 3-methoxy-N-benzylpiperidine-4-one, with subsequent separation of cis- and trans-isomers leading to a range of highly active analgesics. nih.gov

The versatility of the this compound core extends to its use in creating inhibitors for various biological targets. For instance, it has been incorporated into the synthesis of isoxazolo[5,4-d]pyrimidines, which act as selective Toll-like receptor 7 (TLR7) agonists. semanticscholar.org In this synthesis, this compound hydrochloride is reacted with a 4-chloroisoxazolo[5,4-d]pyrimidine (B3364081) intermediate to furnish the final product. semanticscholar.org

Furthermore, general methods for the diastereoselective nucleophilic substitution of 2-methoxy- and 2-acyloxypiperidines have been established, providing access to a variety of 2-alkylated piperidine derivatives. acs.org These reactions, catalyzed by metal triflates, offer a pathway to functionalize the piperidine ring with high stereocontrol. acs.org The development of such synthetic strategies is crucial for creating libraries of substituted piperidines for screening in drug discovery programs. researchgate.netenamine.net

Below is an interactive table summarizing the synthesis of various substituted 3-methoxypiperidines:

Interactive Data Table: Synthesis of Substituted 3-Methoxypiperidines| Starting Material | Reagents and Conditions | Product | Application | Reference |

|---|---|---|---|---|

| m-Hydroxypyridine | 1. HCHO, Me₂NH (Mannich reaction) 2. Methylation 3. Hydrogenation 4. Oxidation, Cope elimination 5. Ozonolysis 6. Acetone condensation 7. Hydrogenation | 2-Acetonyl-3-methoxypiperidine | Synthetic Intermediate | google.com |

| 3-Methoxy-N-benzylpiperidine-4-one | Multistep synthesis and isomer separation | Fentanyl Analogues | Analgesics | nih.gov |

| 4-Chloroisoxazolo[5,4-d]pyrimidine | This compound hydrochloride, K₂CO₃ | Isoxazolo[5,4-d]pyrimidine derivative | TLR7 Agonist | semanticscholar.org |

| N-Benzyloxycarbonyl-2-methoxypiperidine | Silyl enolates, Metal triflate catalyst | 2-Alkylated piperidine derivatives | General Drug Discovery | acs.org |

Synthesis of Bridged Piperidine Analogues

Bridged piperidine analogues represent a class of conformationally constrained molecules that can offer improved pharmacological properties, such as enhanced binding affinity and selectivity, as well as lower lipophilicity and greater aqueous solubility. nih.gov The synthesis of these complex structures often involves multi-step sequences to construct the bicyclic core.

A key strategy for creating bridged piperidines involves introducing one- or two-carbon bridges into the piperidine ring. nih.gov For example, the synthesis of bridged analogues of a P2Y14R antagonist has been reported, utilizing precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one (for 2-azanorbornane analogues), nortropane, and isoquinuclidine. nih.gov These syntheses often begin with the preparation of bromo-intermediates, followed by key steps such as Suzuki coupling. nih.gov

Tropane alkaloids, which feature an 8-azabicyclo[3.2.1]octane core, are a well-known class of bridged piperidines. nih.gov Modern synthetic approaches to tropanes and their analogues can involve catalytic C-H functionalization by metal carbenoid insertion, offering efficient routes to these structures. grantome.com These methods provide access to a variety of substituted tropanes that can be evaluated for their biological activity. grantome.com The rigidity of the bridged structure can be advantageous for molecular modeling and understanding ligand-receptor interactions. nih.gov

The table below outlines synthetic approaches to bridged piperidine analogues.

Interactive Data Table: Synthesis of Bridged Piperidine Analogues| Bridged System | Synthetic Strategy | Precursors | Application | Reference |

|---|---|---|---|---|

| 2-Azanorbornane | Multi-stage synthesis including Suzuki coupling | Bromo-intermediates, 2-azabicyclo[2.2.1]hept-5-en-3-one | P2Y14R Antagonists | nih.gov |

| Nortropane | Conversion of nortropane derivatives | Nortropane intermediates | P2Y14R Antagonists | nih.gov |

| Isoquinuclidine | Conversion of isoquinuclidine derivatives | Isoquinuclidine intermediates | P2Y14R Antagonists | nih.gov |

| Tropane | Catalytic C-H functionalization | Various | Probes for neurochemistry | grantome.com |

Chemical Reactivity and Reaction Mechanisms of 3 Methoxypiperidine

Mechanistic Studies of Transformations Involving the Piperidine (B6355638) Ring

The piperidine ring in 3-methoxypiperidine is central to its reactivity, participating in various transformations that can alter the ring structure itself or the substituents attached to it.

The piperidine ring of this compound can undergo cleavage and rearrangement under specific conditions. A notable transformation is the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines. chemicalbook.com This reaction is mediated by the strong Lewis acid boron tribromide (BBr₃) and represents a rare instance of piperidine to pyrrolidine (B122466) ring conversion. chemicalbook.com The mechanism involves an initial cleavage of the methyl ether by BBr₃, followed by the formation of a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the rearranged pyrrolidine product. chemicalbook.com

The nitrogen atom in the this compound ring is a nucleophilic center and readily participates in alkylation and acylation reactions.

Alkylation: As a typical secondary amine, the piperidine nitrogen can be alkylated by reacting with alkyl halides. This reaction proceeds via nucleophilic substitution. Depending on the reaction conditions, this can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium (B1175870) salts. smolecule.com The regioselective alkylation at the three-position of the piperidine ring itself (C-alkylation) can also be achieved, though this typically requires the formation of an enamine or a related carbanionic intermediate. odu.edu

Acylation: Acylation of the nitrogen atom occurs when this compound is treated with acylating agents like acid chlorides or anhydrides. This reaction forms an N-acylpiperidine (an amide). vulcanchem.comvulcanchem.com For instance, the synthesis of 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one (B1474613) involves the acylation of this compound with 2-chloropropanoyl chloride in the presence of a base. vulcanchem.com The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent subsequent reactions at the nitrogen. A common application of this reaction is the introduction of a tert-butoxycarbonyl (Boc) protecting group, forming N-Boc-3-methoxypiperidine. smolecule.com

| Reaction Type | Reagent(s) | Product Type |

| Alkylation | Alkyl Halide (R-X) | N-alkyl-3-methoxypiperidine |

| Acylation | Acyl Chloride (RCOCl) | N-acyl-3-methoxypiperidine |

| Acylation | 2-Chloropropanoyl chloride | 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one |

The methoxy (B1213986) group at the C-3 position exerts a significant electronic and steric influence on the reactivity of the piperidine ring.

Role as a Leaving Group: The methoxy group can function as a leaving group in certain reactions, particularly when activated by a Lewis acid. chemicalbook.com In the boron tribromide-mediated ring contraction, the cleavage of the C-O bond of the methoxy group is a critical early step in the reaction mechanism. chemicalbook.com

Directing Group: The presence and position of the methoxy group can direct the outcome of reactions. For example, in the synthesis of certain fentanyl analogs, a methoxymethyl group attached to the amide carbonyl was found to influence the biological activity of the resulting compounds. nih.gov

Formation and Reactivity of Intermediates

Many reactions involving this compound proceed through highly reactive, transient intermediates that dictate the final product structure.

Bicyclic aziridinium ions are key intermediates in several transformations of 3-substituted piperidines. These strained, three-membered rings containing a positively charged nitrogen atom are highly electrophilic. They are readily attacked by nucleophiles, leading to ring-opened products.

The conversion of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines with boron tribromide proceeds through such a bicyclic aziridinium ion intermediate. chemicalbook.com The formation of this intermediate involves the intramolecular attack of the piperidine nitrogen after the methoxy group has been activated and cleaved by the Lewis acid. The subsequent nucleophilic attack by bromide on this strained bicyclic system leads to the observed ring contraction.

The reaction of secondary amines, such as this compound, with aldehydes or ketones does not form a Schiff base (an imine with a hydrocarbyl group on the nitrogen). Instead, they form an enamine . wikipedia.orgwikipedia.org This reaction is a condensation process, typically acid-catalyzed, where a molecule of water is eliminated. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Following proton transfers, the hydroxyl group is eliminated as water, and a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond conjugated to the nitrogen atom—the enamine. masterorganicchemistry.comlibretexts.org

Catalysis in this compound Chemistry

The catalytic chemistry involving this compound and its derivatives is a pivotal aspect of its synthetic utility, enabling the construction of complex molecular architectures with high efficiency and stereocontrol. This section explores the application of metal triflate-catalyzed reactions and the use of chiral catalysis in the asymmetric synthesis of this compound-containing compounds.

Application of Metal Triflate-Catalyzed Reactions

Metal triflates, particularly those of scandium (Sc(OTf)₃), copper (Cu(OTf)₂), and indium (In(OTf)₃), are powerful Lewis acids that have found broad application in organic synthesis. While direct studies on this compound as a substrate in metal triflate-catalyzed reactions are not extensively documented, the reactivity of analogous piperidine systems provides significant insight into its potential transformations.

Research has demonstrated the efficacy of scandium triflate in catalyzing nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. molaid.comnih.gov These reactions typically involve the formation of an N-acyliminium ion intermediate upon coordination of the Lewis acid to the oxygen atom of the methoxy or acyloxy group, facilitating its departure. The resulting electrophilic intermediate is then intercepted by a nucleophile.

For instance, N-benzyloxycarbonyl-2-methoxypiperidine has been shown to react with silyl (B83357) enolates in the presence of a catalytic amount of Sc(OTf)₃ to yield 2-alkylated piperidine derivatives. molaid.comnih.gov The choice of metal triflate can influence the reaction's efficiency, with Sc(OTf)₃ often providing the best results among other triflates like Sn(OTf)₂, Cu(OTf)₂, and Hf(OTf)₄. molaid.comnih.gov The diastereoselectivity of these reactions is highly dependent on the substitution pattern of the piperidine ring. For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl enolates to give predominantly cis-2,3-disubstituted products, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor the formation of trans products. nih.govvulcanchem.com

Table 1: Metal Triflate-Catalyzed Reactions on Substituted Piperidines This table is interactive. Click on the headers to sort the data.

| Catalyst | Substrate | Nucleophile | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ | N-Benzyloxycarbonyl-2-methoxypiperidine | Silyl enolates | 2-Alkylated piperidine | Not specified | molaid.comnih.gov |

| Sc(OTf)₃ | 2-Acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine | Silyl enolates | cis-2,3-Disubstituted piperidine | High cis-selectivity | nih.govvulcanchem.com |

| Sc(OTf)₃ | 2,3-Diacyloxy-N-benzyloxycarbonylpiperidines | Silyl enolates | trans-2,3-Disubstituted piperidine | trans-Selectivity | nih.govvulcanchem.com |

| In(OTf)₃ | α,α,δ-Trichloroaldimines | Alkynes | 3,3-Dichloropiperidines | Not applicable | rsc.org |

Furthermore, indium(III) triflate has been utilized in the synthesis of 3,3-dichloropiperidines through an alkynylation/cyclization procedure. rsc.org Although this does not directly involve this compound, it highlights the utility of metal triflates in constructing substituted piperidine rings. Given these precedents, it is plausible that N-protected this compound could undergo analogous transformations, such as reactions with various nucleophiles at the C2 or C6 positions, facilitated by metal triflate catalysis. The methoxy group at the C3 position would likely exert a significant stereoelectronic influence on the outcome of such reactions.

Chiral Catalysis in Asymmetric Syntheses

The synthesis of enantiomerically pure this compound derivatives is of significant interest, particularly due to their application as key intermediates in the preparation of pharmaceuticals. A notable example is the gastroprokinetic agent, Cisapride, where the (+)-(3S,4R) enantiomer is known to be the more active form. researchgate.net This has driven the development of various asymmetric catalytic strategies to access chiral this compound synthons.

One approach involves the asymmetric synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate for Cisapride, starting from an enantiopure 4-formylazetidin-2-one. researchgate.net The synthesis of chiral 3,4-disubstituted piperidines often relies on diastereoselective reactions where the stereochemistry is controlled by a chiral auxiliary or a chiral catalyst. For instance, the asymmetric synthesis of (+)-(3S,4R)-cisapride has been achieved through a diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester, which sets the required (3S,4R) configuration of the piperidine precursor. molaid.com

Furthermore, this compound hydrochloride itself has been described as a chiral catalyst for the asymmetric synthesis of enantiomerically pure butyric acid. researchgate.netsnnu.edu.cn It is also reported to catalyze the conversion of racemic 3-hydroxypiperidine (B146073) to optically pure this compound. researchgate.net This suggests a dual role for this compound in chiral catalysis: as a target for asymmetric synthesis and as a catalyst in its own right. The application of chiral primary amines and their derivatives as organocatalysts is a well-established field, and this compound fits within this class of compounds. rsc.orgrsc.org

Table 2: Examples of Chiral Catalysis in the Synthesis of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Target Compound/Application | Catalytic Method | Key Transformation | Reference |

|---|---|---|---|

| (+)-(3S,4R)-Cisapride Intermediate | Diastereoselective Conjugate Addition | Addition of chiral lithium amide to an enoate | molaid.com |

| (3S,4R)-4-Benzylamino-3-methoxypiperidine | Asymmetric Synthesis from Chiral Precursor | Synthesis from enantiopure 4-formylazetidin-2-one | researchgate.net |

| Enantiomerically Pure Butyric Acid | Chiral Catalysis | Catalyzed by this compound hydrochloride | researchgate.netsnnu.edu.cn |

| Optically Pure this compound | Kinetic Resolution | Catalyzed by this compound hydrochloride from racemic 3-hydroxypiperidine | researchgate.net |

The development of catalytic asymmetric methods for the synthesis of 3-substituted piperidines is an active area of research. chemrxiv.orgresearchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions, for example, have been employed to create enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be reduced to the corresponding piperidines. chemrxiv.orgresearchgate.net While not explicitly demonstrated for this compound, these advanced catalytic methods represent the state-of-the-art in accessing such chiral scaffolds and could likely be adapted for its synthesis.

Applications of 3 Methoxypiperidine in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a common motif in a vast number of biologically active compounds and natural products. The presence of a methoxy (B1213986) group at the 3-position of the piperidine ring in 3-methoxypiperidine provides a strategic point for further functionalization and stereochemical control, rendering it an important precursor in the construction of intricate molecular architectures.

A notable application of methoxy-piperidine derivatives is in the synthesis of spiro N-methoxy piperidine ring systems. A key starting material for this is N-methoxy-4-piperidone. nih.gov This building block has been instrumental in the development of novel insecticides. nih.govscite.ai

Research has led to the discovery of spiropidion, a pro-insecticide that contains a spiro N-methoxy piperidine ring. nih.govresearchgate.net The synthesis incorporates N-methoxy-4-piperidone into a 2-aryl-1,3-dione scaffold, which is characteristic of inhibitors of acetyl-coenzyme A carboxylase (ACCase), a target for insecticides. nih.gov This innovative use of an N-methoxy piperidine derivative resulted in a new class of tetramic acid derivatives for controlling sucking insects and mites. nih.govresearchgate.net The N-methoxy functionality in these systems can act as a bioisostere of an ether group, influencing the molecule's properties and biological activity. researchgate.net

Table 1: Key Building Blocks for Spiro N-methoxy Piperidine Systems

| Building Block | Resulting System/Product | Application |

|---|

This compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceutical compounds. ontosight.aibiosynce.com The specific stereochemistry and functional groups of these piperidine derivatives are often essential for the biological activity of the final drug molecule. smolecule.com

Cisapride, a gastroprokinetic agent, is a prominent example of a drug synthesized using a this compound derivative. researchgate.netresearchgate.net The chemical name for Cisapride is cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, highlighting the central role of the this compound core. google.com The cis-stereochemistry between the substituents at the 3 and 4 positions of the piperidine ring is crucial for its activity. google.com

The synthesis of Cisapride often involves the key intermediate, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate. researchgate.netresearchgate.net Various synthetic routes have been developed to produce this intermediate and Cisapride itself. researchgate.netgoogle.comepo.org For instance, one practical synthesis starts from 1-methyl-1,2,3,6-tetrahydropyridine (B20088) to form a cis-fused oxazolidinopiperidine, which then leads to the desired key intermediate. researchgate.net Another approach involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxypiperidine. google.comepo.org The development of efficient syntheses for these this compound intermediates is critical for the large-scale production of Cisapride and its analogs. researchgate.netmolaid.com

Table 2: Key Intermediates in the Synthesis of Cisapride

| Intermediate | Role |

|---|---|

| Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate | Key building block for the piperidine core of Cisapride. researchgate.netresearchgate.net |

| (3S,4R)-4-benzylamino-3-methoxypiperidine | Useful intermediate for the chiral synthesis of Cisapride. researchgate.netmolaid.com |

Halofuginone (B1684669) hydrobromide, an alkaloid derivative of a medicinal plant, is a potent anti-coccidial drug. google.commdpi.com The synthesis of this complex molecule relies on key intermediates, one of which is derived from this compound. google.com Specifically, 2-acetonyl-3-methoxypiperidine is a crucial precursor for a part of the Halofuginone structure. google.com

The synthesis of Halofuginone involves coupling this piperidine-containing fragment with a quinazolinone moiety. google.comresearchgate.net One reported synthetic route for 2-acetonyl-3-methoxypiperidine starts from 2-dimethylamino methyl-3-pyridone and proceeds through several steps, including the formation of 2-dimethylamino methyl-3-methoxypiperidine and subsequent transformations to yield the target acetonyl-substituted piperidine. google.com The development of efficient and cost-effective methods for preparing these piperidine analogues is a significant challenge in the large-scale production of Halofuginone. mdpi.com

Quinolizidine (B1214090) alkaloids are a class of nitrogen-containing compounds found in various plants, particularly in the Leguminosae family. nih.govmdpi.com These alkaloids are synthesized from lysine (B10760008) via cadaverine (B124047) and the formation of a piperidine ring is a key step in their biosynthesis. nih.govmdpi.com Synthetic organic chemists have developed numerous methods to construct the quinolizidine ring system, often employing piperidine derivatives as key building blocks. researchgate.netrsc.org

While direct use of this compound is less commonly cited, the synthesis of various quinolizidine and related alkaloids utilizes substituted methoxypiperidines. For example, the addition of nucleophiles to N-acyliminium ions derived from chiral 2-methoxypiperidine (B3191330) carbamate (B1207046) has been used to synthesize simple chiral alkaloids like (R,R)-myrtine. nih.gov This demonstrates the utility of methoxy-substituted piperidines in creating the stereochemically rich core of these natural products. The methoxy group can serve as a handle for further transformations or influence the stereochemical outcome of key reactions in the synthetic sequence. researchgate.net

Intermediate for Important Drug Molecules

Role as a Chiral Auxiliary

Beyond its use as a structural component, this compound has potential applications as a chiral auxiliary in asymmetric synthesis. lookchem.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.

Research has demonstrated the use of a polymer-supported (-)-8-phenylmenthyl chiral auxiliary in the asymmetric addition of various nucleophiles to N-acyliminium ions derived from a chiral 2-methoxypiperidine carbamate. nih.govresearchgate.net In this solid-phase synthesis approach, the chiral auxiliary attached to the piperidine nitrogen directs the incoming nucleophile to a specific face of the molecule, leading to the formation of 2-substituted piperidines with good to excellent stereoselectivity. nih.gov After the reaction, the chiral auxiliary can be cleaved and potentially recycled, while the enantiomerically enriched piperidine product is used for further synthesis, for example, in the preparation of chiral alkaloids. nih.gov This methodology provides an efficient way to generate libraries of chiral building blocks. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methoxy-4-piperidone |

| Spiropidion |

| Cisapride |

| Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate |

| (3S,4R)-4-benzylamino-3-methoxypiperidine |

| 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone |

| 4-amino-5-chloro-2-methoxybenzoic acid |

| Halofuginone hydrobromide |

| 2-acetonyl-3-methoxypiperidine |

| 2-dimethylamino methyl-3-pyridone |

| 2-dimethylamino methyl-3-methoxypiperidine |

| Quinolizidine alkaloids |

| (R,R)-myrtine |

| (-)-8-phenylmenthyl chiral auxiliary |

Scaffolds for Novel Chemical Structures

In the field of medicinal chemistry and advanced organic synthesis, a chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. chemdiv.com The this compound ring is a highly valued scaffold due to its three-dimensional structure and the electronic influence of the methoxy group, which can enhance the pharmacological properties of the final molecule. Its utility as a versatile building block allows for the systematic exploration of chemical space and the development of novel bioactive compounds. lookchem.comnih.gov

Table 1: Key this compound-Based Synthetic Intermediates

| Intermediate Name | Key Functional Groups | Synthetic Role | Primary Application Area |

|---|---|---|---|

| Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate | Methoxy group at C3, Amino group at C4, Carboxylate at N1 | Serves as a crucial linker or building block in multi-step synthesis. researchgate.netontosight.ai | Pharmaceutical research, synthesis of bioactive molecules. ontosight.ai |

| tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate | Methoxy and Iodomethyl groups at C3, tert-Butoxycarbonyl protection at N1 | The iodomethyl group acts as a leaving group for nucleophilic substitution, enabling the synthesis of more complex molecules. smolecule.com | Medicinal chemistry, development of new materials. smolecule.com |

Furthermore, the rigid, non-planar structure of the piperidine ring makes it an excellent scaffold for creating molecules with specific three-dimensional conformations, which is crucial for selective binding to biological targets. The combination of the this compound scaffold with other cyclic systems, such as azetidine (B1206935) or pyrazole (B372694) rings, can generate unique molecular architectures that occupy novel regions of chemical space. vulcanchem.comnih.gov This strategy is employed to develop compounds with unique biological activities, including those targeting the central nervous system (CNS) or infectious diseases. vulcanchem.comnih.gov For example, research into inhibitors of Mycobacterium tuberculosis found that compounds incorporating a methoxypiperidine moiety exhibited good activity, low cytotoxicity, and favorable drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov

The versatility of the this compound scaffold is a testament to its importance in modern synthetic chemistry. Its use enables the construction of diverse libraries of compounds for drug discovery and agrochemical research, facilitating the development of novel chemical entities with tailored biological activities. chemdiv.comchemimpex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| AZD5099 |

| Cisapride |

| Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate |

| Spiropidion |

| tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate |

Medicinal Chemistry and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of 3-Methoxypiperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity. These studies guide the optimization of lead compounds to enhance efficacy and selectivity.

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the piperidine (B6355638) ring. vulcanchem.com The nature and position of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties. vulcanchem.com

For instance, the presence of a methoxy (B1213986) group at the 3-position is noted for its electron-donating effects, which can help stabilize the piperidine ring and influence binding to target proteins through steric effects. vulcanchem.com The addition of other groups, such as a hydroxymethyl group at the 4-position, can serve as a point for further chemical modification to optimize drug-target interactions. vulcanchem.com

In the development of pyrazolopyrimidine derivatives for cancer treatment, the introduction of different groups at the N1-position of the piperidine ring had a notable impact on antiproliferative activity. While branched alkyl groups and the inclusion of oxygen atoms in alkyl chains were detrimental to potency, the presence of a six-membered ring, particularly a benzene (B151609) group, enhanced activity. rsc.org Further substitution on this benzyl (B1604629) group showed that a methyl group at the meta position resulted in potent antiproliferative effects. rsc.org The lipophilic nature of substituents also plays a crucial role; replacing a methyl or methoxy group with a more lipophilic trifluoromethyl group led to a significant increase in potency. rsc.org

In the context of cathepsin K inhibitors, derivatives of piperidine-3-carboxamide showed that electron-withdrawing groups at the R1 position generally led to higher potency compared to electron-donating groups. mdpi.com Specifically, a chloro substituent demonstrated slightly greater activity than a bromo substituent, and a 4-chloro substitution was more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com

The ethylamine (B1201723) chain attached to the piperidine ring provides a flexible linker that can adopt various conformations, which may allow the molecule to better fit into the binding pockets of biological targets. vulcanchem.com

Below is a table summarizing the influence of various substituents on the biological activity of this compound derivatives based on research findings.

| Derivative Class | Substituent/Modification | Effect on Biological Activity | Reference |

| Pyrazolopyrimidines | N1-branched alkyl groups | Negative impact on potency | rsc.org |

| Pyrazolopyrimidines | N1-benzyl group | Enhanced antiproliferative activity | rsc.org |

| Pyrazolopyrimidines | meta-methyl on N1-benzyl | Potent antiproliferative activity | rsc.org |

| Pyrazolopyrimidines | para-trifluoromethyl on N1-benzyl | 7- to 13-fold increase in potency | rsc.org |

| Piperidine-3-carboxamides | Electron-withdrawing groups | Higher potency as Cathepsin K inhibitors | mdpi.com |

| Piperidine-3-carboxamides | 4-chloro substitution | More favorable for Cathepsin K inhibition | mdpi.com |

The stereochemistry of this compound derivatives is a critical determinant of their pharmacological profiles. The specific three-dimensional arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target. vulcanchem.comsmolecule.com

For example, the (3R,4R) configuration of (3R,4R)-3-Fluoro-4-methoxypiperidine is crucial for its effective interaction with molecular targets like enzymes and receptors. smolecule.com Similarly, the (3R,4S) stereochemistry of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is vital for its interactions within biological systems, where enantioselectivity often dictates potency and selectivity. vulcanchem.com

In the development of fentanyl analogs, the stereoisomers of 3-methylfentanyl exhibited vastly different analgesic potencies. The cis-(+)-(3R,4S) isomer was found to be an extremely potent analgesic agent. nih.gov This highlights how the spatial orientation of even a small methyl group can have a profound impact on biological activity.

The rigid conformation of the piperidine ring, especially when combined with other cyclic structures like azetidine (B1206935), can enhance target selectivity by constraining the molecule's flexibility. vulcanchem.com The synthesis of cisapride, a gastrointestinal stimulant, relies on the specific stereochemistry of cis-4-amino-3-methoxypiperidine. researchgate.net The development of its analogs also focuses on achieving specific stereochemical configurations to optimize therapeutic effects. researchgate.net

The table below illustrates the importance of stereochemistry in different this compound derivatives.

| Compound | Stereochemistry | Significance | Reference |

| (3R,4R)-3-Fluoro-4-methoxypiperidine | (3R,4R) | Influences its chemical behavior and biological activity, allowing for effective interaction with molecular targets. | smolecule.com |

| tert-Butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate | (3R,4S) | Critical for its interactions in biological systems, particularly in drug discovery where enantioselectivity influences potency and selectivity. | vulcanchem.com |

| cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide | cis-(+)-(3R,4S) | Extremely potent analgesic activity, up to 6700 times higher than morphine. | nih.gov |

| Cisapride | cis | The specific stereochemistry of the cis-4-amino-3-methoxypiperidine precursor is essential for its gastroprokinetic activity. | researchgate.net |

Targeting Biological Receptors and Enzymes

This compound derivatives have been extensively explored for their ability to bind to and modulate the function of various biological receptors and enzymes, making them valuable tools in pharmacological research and drug development. vulcanchem.comsmolecule.com

The this compound scaffold has been integral to the development of ligands that can either block (antagonists) or activate (agonists) specific receptors.

Opioid Receptors: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists. nih.gov Early studies in this class led to the discovery of nonselective opioid receptor antagonists for potential use in treating obesity. nih.gov

Histamine (B1213489) H3 Receptors: Histamine H3 receptor antagonists are being investigated for their potential in treating neurological conditions like Alzheimer's disease. wikipedia.org The this compound moiety has been incorporated into dual-acting ligands that target both histamine H3 and sigma-1 receptors for the treatment of pain. nih.gov

Serotonin (B10506) 5-HT4 Receptors: Derivatives of this compound have been synthesized as 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders. researchgate.net For example, cisapride, derived from cis-4-amino-3-methoxypiperidine, exerts its prokinetic effects through agonism at 5-HT4 receptors. researchgate.net

Thrombin Receptors: In the development of thrombin receptor antagonists, systematic substitutions of amino acids in peptide sequences have led to potent antagonists. While not directly involving a this compound core, this research highlights the principles of developing receptor antagonists. nih.gov

Derivatives of this compound have shown promise as inhibitors of various enzymes, which are critical targets in many disease states. smolecule.com

Phosphodiesterase-4 (PDE4): Structural analogs of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate, specifically pyrazole (B372694) derivatives incorporating this piperidine moiety, have demonstrated potent inhibition of PDE4. vulcanchem.com PDE4 inhibitors are under investigation for their anti-inflammatory effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). vulcanchem.com

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K, an enzyme involved in bone resorption. mdpi.com Compound H-9 from this series showed potent inhibition and demonstrated anti-bone resorption effects in vitro, suggesting its potential as an anti-osteoporosis agent. mdpi.com

Dipeptidyl Peptidase IV (DPP4): Piperidine derivatives combined with other heterocyclic structures, such as azetidine, have been investigated as DPP4 inhibitors for the treatment of diabetes. vulcanchem.com The unique binding characteristics conferred by the combination of these ring systems are being explored for targeting specific enzymes. vulcanchem.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): While not directly focused on this compound, studies on other heterocyclic compounds like 1,2,4-oxadiazole (B8745197) thioethers have demonstrated potent inhibition of AChE and BChE, enzymes relevant to Alzheimer's disease. uludag.edu.tr This indicates the broader potential of heterocyclic scaffolds in designing enzyme inhibitors.

The table below summarizes the enzymatic targets of various piperidine derivatives.

| Enzyme Target | Piperidine Derivative Class | Therapeutic Potential | Reference |

| Phosphodiesterase-4 (PDE4) | Pyrazole derivatives of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | Anti-inflammatory (Asthma, COPD) | vulcanchem.com |

| Cathepsin K | Piperidine-3-carboxamide derivatives | Anti-osteoporosis | mdpi.com |

| Dipeptidyl Peptidase IV (DPP4) | Azetidine-piperidine derivatives | Anti-diabetic | vulcanchem.com |

Drug Discovery and Development Programs

The versatility of the this compound scaffold has led to its inclusion in numerous drug discovery and development programs targeting a range of diseases. rsc.orgvulcanchem.com The process of bringing a new drug to market is a lengthy one, often taking 10-15 years from the initial discovery phase to final approval. ppd.com

Oncology: Pyrazolo[3,4-d]pyrimidine derivatives incorporating a 4-methoxypiperidine (B1585072) moiety have been developed as potent kinase inhibitors for the treatment of esophageal cancer. rsc.org A ligand-centered strategy combined with phenotypic screening led to the identification of a lead compound with submicromolar potency against cancer cell lines. rsc.org

Inflammatory and Autoimmune Diseases: The this compound scaffold is valuable in the design of Janus kinase (JAK) inhibitors. vulcanchem.com By modulating the JAK-STAT signaling pathway, derivatives of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate show potential in treating these conditions. vulcanchem.com

Gastrointestinal Disorders: The development of cisapride, a gastroprokinetic agent derived from cis-4-amino-3-methoxypiperidine, is a notable example of a successful drug development program. researchgate.net Research in this area continues with the synthesis of new benzamide (B126) derivatives to improve selectivity and reduce side effects. researchgate.net

Metabolic Disorders: Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a key intermediate in the synthesis of second-generation AMPK activators, which are being investigated for their potential in treating metabolic disorders and cancer. vulcanchem.com Modifications of this scaffold have led to clinical candidates with improved pharmacokinetic properties. vulcanchem.com

The journey from a promising compound in the discovery phase to a marketed drug involves extensive preclinical and clinical research to establish its safety and efficacy. ppd.com For every 10,000 compounds tested in the discovery stage, only a small fraction, typically 10-20, advance to the development phase. ppd.com

Identification of Lead Compounds

A lead compound is a chemical structure that demonstrates a desired biological activity and serves as the starting point for drug discovery and optimization. numberanalytics.com The process of identifying a lead compound involves screening large libraries of molecules to find those with promising therapeutic potential. numberanalytics.com this compound and its derivatives are frequently used as intermediates or building blocks in the synthesis of these compound libraries. lookchem.comsmolecule.com

The rationale behind using the this compound scaffold is to explore new chemical space. vulcanchem.com By creating a focused library of analogues based on a core structure containing this compound, researchers can systematically investigate structure-activity relationships (SAR). vulcanchem.comsubharti.org This process helps in identifying the key functional groups and their spatial arrangements—the pharmacophore—that are essential for biological activity. subharti.org

For instance, derivatives like tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate serve as versatile intermediates, allowing for the introduction of the this compound core into a wide range of molecular architectures during the drug discovery process. smolecule.com The combination of the piperidine ring with other structures, such as an azetidine ring in 1-(Azetidin-3-yl)-4-methoxypiperidine, may confer unique binding characteristics, potentially unveiling new lead compounds for specific enzyme targets like dipeptidyl peptidase IV (DPP4). vulcanchem.com

Optimization of Therapeutic Benefits

Once a lead compound is identified, the next crucial step is lead optimization. This involves systematically modifying the molecule's structure to enhance its therapeutic benefits, such as improving potency, selectivity, and pharmacokinetic properties, while minimizing potential side effects. subharti.org The this compound group has been successfully incorporated into molecules to achieve these optimization goals.

A notable example is in the development of antagonists for the A(2A) adenosine (B11128) receptor, a target for treating Parkinson's disease. During the lead optimization process of a series of pyridylpyrimidines, researchers introduced various substituents to improve the compounds' properties. researchgate.net One particular compound, bearing a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent, demonstrated not only high potency but also good oral exposure in research models and was orally efficacious at low doses. researchgate.net

The table below summarizes key findings from lead optimization studies involving this compound derivatives.

| Lead Compound Series | Target/Indication | Role of this compound Moiety | Outcome |

| 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines | A(2A) Adenosine Receptor / Parkinson's Disease | Introduced as a 6-(4-methoxypiperidin-1-yl)-2-pyridyl substituent. | The resulting compound (16j) showed high potency, good oral exposure, and in vivo efficacy. researchgate.net |

| Benzamide derivatives | Gastrointestinal Motility / Gastrokinetic Agent | Used as a core scaffold (cis-4-amino-3-methoxypiperidine) for cisapride. | The 3-methoxy group imparted the best overall pharmacological profile for the final drug. researchgate.netresearchgate.net |

Research into Antimicrobial, Anti-inflammatory, and Anticancer Properties

The versatile structure of this compound has prompted its investigation in the development of agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidine scaffold itself is known to be a component of compounds with a wide range of biological effects. smolecule.comontosight.ai

Antimicrobial Properties: The structural features of certain this compound derivatives suggest their potential as antimicrobial agents. vulcanchem.com For example, compounds like Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate have been a focus of research for their potential therapeutic benefits, including antimicrobial activity. ontosight.ai Some piperidine derivatives have shown promise in targeting bacterial and fungal infections. smolecule.com

Anti-inflammatory Properties: Several classes of piperidine derivatives have been explored for their potential to act as anti-inflammatory agents. ontosight.ai While specific research on the anti-inflammatory activity of this compound itself is limited, its structural similarity to other pharmacologically active piperidines suggests it could be a valuable component in designing new anti-inflammatory drugs. ontosight.ai

Anticancer Properties: In the field of oncology, certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines. smolecule.com The investigation of compounds such as Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate for anticancer properties highlights the interest in this chemical class for developing new cancer therapeutics. ontosight.ai The ability of these structured compounds to interact with specific biological targets in ways that could be therapeutic is a key area of ongoing research. ontosight.ai

The table below details research findings on the therapeutic potential of this compound-containing compounds.

| Compound/Derivative Class | Investigated Property | Research Finding |

| Ethyl cis-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxypiperidine-1-carboxylate | Antimicrobial, Anti-inflammatory, Anticancer | This class of molecules has been explored for these potential therapeutic benefits. ontosight.ai |